molecular formula C12H15N3O4 B8666656 Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- CAS No. 53641-62-6

Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis-

Cat. No.: B8666656
CAS No.: 53641-62-6
M. Wt: 265.26 g/mol
InChI Key: FHQRNIXTVKLQJW-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is a synthetic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of nitrophenyl groups attached to an ethanediyl bis-acetamide structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- typically involves the nitration of N-phenylacetamide. The nitration reaction is carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to prevent the reaction from becoming too exothermic . The product is then purified through recrystallization using a binary mixture of ethanol and water to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, including binding to enzymes and receptors, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetanilide, 4’-nitro-
  • p-Acetamidonitrobenzene
  • p-Nitroacetanilide
  • p-Nitrophenylacetanilide
  • N-Acetyl-p-nitroaniline
  • N-Acetyl-4-nitroaniline
  • 4-Nitroacetanilide
  • 4’-Nitroacetanilide
  • Acetanilide, p-nitro-
  • N-Acetyl-4-nitrobenzenamine
  • 1-Nitro-4-acetylaminobenzene
  • N-(p-Nitrophenyl)acetamide
  • NSC 1315
  • 4-(Acetylamino)nitrobenzene
  • N-(4-Nitrophenyl)acetic acid amide

Uniqueness

Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its nitrophenyl groups provide distinct reactivity patterns, making it a valuable compound for various synthetic and industrial processes .

Properties

CAS No.

53641-62-6

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

N-[2-acetamido-2-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C12H15N3O4/c1-8(16)13-7-12(14-9(2)17)10-3-5-11(6-4-10)15(18)19/h3-6,12H,7H2,1-2H3,(H,13,16)(H,14,17)

InChI Key

FHQRNIXTVKLQJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3 g, 0.014 mol of N,N'-Diacetyl-1-phenylethylenediamine was added slowly to 10 ml of 90% HNO3 at -40°. After stirring 5 hr at -40°, the solution was poured over ice and neutralized with NaHCO3. The product was extracted into ethyl acetate, and that was dried with MgSO4 and then evaporated to dryness under reduced pressure. The product was recrystallized from acetone/hexane, yielding 2.2 g (61%) of N,N'-Diacetyl-1-(p-nitrophenyl)-ethylenediamine mp 178°-180°. Anal. (C12H15N3O4) C, H, N were within 0.4% of theoretical.
Quantity
3 g
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reactant
Reaction Step One
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Quantity
10 mL
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reactant
Reaction Step One
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0 (± 1) mol
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